molecular formula C9H17N B14639809 1,1-Bis(2-methylcyclopropyl)methanamine CAS No. 54187-20-1

1,1-Bis(2-methylcyclopropyl)methanamine

Cat. No.: B14639809
CAS No.: 54187-20-1
M. Wt: 139.24 g/mol
InChI Key: CFHANYUQWLIZQR-UHFFFAOYSA-N
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Description

1,1-Bis(2-methylcyclopropyl)methanamine is an organic compound with the molecular formula C_11H_19N It is a derivative of methanamine, where the hydrogen atoms are replaced by two 2-methylcyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-methylcyclopropyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylmagnesium bromide with methanamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the Grignard reagent.

Another method involves the catalytic hydrogenation of 1,1-Bis(2-methylcyclopropyl)nitromethane. This process requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and real-time monitoring systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-methylcyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3). The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4). These reactions often result in the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO_4, CrO_3, acidic or basic conditions.

    Reduction: LiAlH_4, NaBH_4, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,1-Bis(2-methylcyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may contribute to its activity against certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-methylcyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with enzymes and proteins in a specific manner, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(2-methylcyclopropyl)ethanamine
  • 1,1-Bis(2-methylcyclopropyl)propanamine
  • 1,1-Bis(2-methylcyclopropyl)butanamine

Comparison

1,1-Bis(2-methylcyclopropyl)methanamine stands out due to its unique structural configuration. The presence of two 2-methylcyclopropyl groups attached to the methanamine core imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and industrial applications. Its uniqueness lies in the specific arrangement of its functional groups, which can influence its behavior in various chemical reactions and biological systems.

Properties

CAS No.

54187-20-1

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

bis(2-methylcyclopropyl)methanamine

InChI

InChI=1S/C9H17N/c1-5-3-7(5)9(10)8-4-6(8)2/h5-9H,3-4,10H2,1-2H3

InChI Key

CFHANYUQWLIZQR-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C2CC2C)N

Origin of Product

United States

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